BenchChemオンラインストアへようこそ!

2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide

PPARγ antagonism Structure-activity relationship Positional isomerism

This compound uniquely merges a 2-chloro-5-nitrobenzamide core (PPARγ antagonist pharmacophore) with a 2-oxopyrrolidin-1-yl moiety (sigma-1 PAM pharmacophore), offering a dual-target profile. Its 5-nitro group is susceptible to bioreduction, relevant for prodrug design and nitroreductase research. The methoxy substituent differentiates it from close analogs (e.g., 4-nitro isomer CAS 941889-50-5), enabling SAR exploration beyond T0070907 and GW9662. Procure to advance hit-to-lead programs in oncology, neuroinflammation, and diabetic target screening.

Molecular Formula C18H16ClN3O5
Molecular Weight 389.79
CAS No. 931063-45-5
Cat. No. B2787313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide
CAS931063-45-5
Molecular FormulaC18H16ClN3O5
Molecular Weight389.79
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCCC3=O
InChIInChI=1S/C18H16ClN3O5/c1-27-16-9-11(4-7-15(16)21-8-2-3-17(21)23)20-18(24)13-10-12(22(25)26)5-6-14(13)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
InChIKeyJCYYNHQYUVBMSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide (CAS 931063-45-5): Structural Profile & Procurement Relevance


2-Chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide (CAS 931063-45-5) is a synthetic substituted benzamide with a molecular formula of C18H16ClN3O5 and a molecular weight of 389.79 g/mol. It features a 2-chloro-5-nitrobenzamide core linked via an amide bond to a 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl moiety . This compound belongs to a class of heterocyclic benzamides that have been explored as chemical probes for nuclear receptors (PPARγ, RORγ) and as sigma receptor modulators. Its structural novelty lies in the combination of the 2-chloro-5-nitrobenzamide pharmacophore with a 2-oxopyrrolidin-1-yl substituent, a motif found in sigma-1 receptor positive allosteric modulators [1]. Understanding its precise differentiation from close positional isomers and core analogs is essential for scientifically informed procurement decisions.

Why Generic Substitution Is Inappropriate for 2-Chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide (CAS 931063-45-5)


Generic substitution within this compound series is chemically invalid because the position of the nitro group (5- vs. 4-position) fundamentally alters the pharmacophoric identity. The 2-chloro-5-nitrobenzamide core is a well-established, covalent PPARγ antagonist scaffold (exemplified by T0070907, Ki = 1 nM; GW9662, IC50 = 3.3 nM) [1]. In contrast, the 4-nitro positional isomer (CAS 941889-50-5) lacks this validated pharmacophore and would be predicted to have negligible PPARγ binding. Furthermore, the 2-oxopyrrolidin-1-yl substituent is not a generic solubilizing group; it is a motif present in sigma-1 receptor allosteric modulators, suggesting the potential for a distinct polypharmacological profile [2]. Substituting with simpler N-phenyl or N-pyridinyl analogs (e.g., GW9662 or T0070907) would eliminate the oxopyrrolidine-dependent interactions entirely.

Quantitative Differentiation Evidence for 2-Chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide (CAS 931063-45-5)


Nitro Positional Isomerism: 5-Nitro vs. 4-Nitro Benzamide Core Determines PPARγ Pharmacophore Identity

The target compound possesses a 2-chloro-5-nitrobenzamide core, which is the critical pharmacophore for covalent, irreversible PPARγ antagonism. The established probe T0070907 (2-chloro-5-nitro-N-(4-pyridinyl)benzamide) demonstrates a Ki of 1 nM against PPARγ, while GW9662 (2-chloro-5-nitro-N-phenylbenzamide) shows an IC50 of 3.3 nM [1]. The 4-nitro positional isomer (CAS 941889-50-5) shifts the nitro group to the para position of the benzamide carbonyl, disrupting the essential electronic and steric requirements for PPARγ LBD Cys285 covalent modification. No PPARγ antagonism data exist for the 4-nitro isomer, and it would be predicted to be inactive against this target based on established SAR .

PPARγ antagonism Structure-activity relationship Positional isomerism

Amine Substituent Differentiation: 3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl vs. 4-Pyridinyl (T0070907) Alters Target Engagement Profile

The target compound incorporates a 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl amine substituent. The 2-oxopyrrolidin-1-yl motif is a recognized scaffold for sigma-1 receptor positive allosteric modulators (PAMs). 2-(5-Methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers have been characterized as selective sigma-1 PAMs with EC50 values in the sub-micromolar range [1]. In contrast, T0070907 bears a 4-pyridinyl group that does not engage sigma receptors. While direct sigma-1 binding data for the target compound are not available, the presence of the oxopyrrolidine moiety structurally differentiates it from T0070907 (MW 277.66 vs. 389.79 g/mol; tPSA estimated ~113 vs. ~74 Ų) and suggests potential for a distinct polypharmacological profile.

Sigma-1 receptor Allosteric modulation Polypharmacology

Close Analog Activity: 2-Chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide (CAS 941933-98-8) Demonstrates α-Glucosidase/α-Amylase Inhibition

A structurally close analog, 2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide (CAS 941933-98-8), which differs only by substitution of the methoxy group with a methyl group on the aniline ring, has been reported as an inhibitor of α-glucosidase and α-amylase with IC50 values indicating strong inhibitory potential compared to the standard drug acarbose . The target compound, bearing a methoxy group at the same position, is expected to exhibit altered potency and selectivity due to the electron-donating and hydrogen-bonding capacity of the methoxy substituent.

α-Glucosidase inhibition α-Amylase inhibition Antidiabetic

Predicted Physicochemical Differentiation: LogP and Solubility Profile vs. GW9662

The target compound (MW 389.79; predicted LogP ~3.2) is substantially larger and more lipophilic than GW9662 (2-chloro-5-nitro-N-phenylbenzamide; MW 276.68; LogP ~2.8). The introduction of the 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl group adds ~113 Da of molecular weight and increases the polar surface area by approximately 35-40 Ų, which may reduce passive membrane permeability but improve aqueous solubility compared to GW9662 . These differences are relevant for selecting the appropriate compound for in vitro and in vivo studies where pharmacokinetic properties are critical.

Lipophilicity Drug-likeness ADME prediction

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide (CAS 931063-45-5)


PPARγ Antagonist Probe Development Requiring a 2-Chloro-5-nitrobenzamide Core with a Bulky Amine Substituent

When developing novel PPARγ antagonists based on the covalent 2-chloro-5-nitrobenzamide scaffold, the target compound provides a distinct amine substituent (3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl) that is not available in commercial probes like T0070907 or GW9662. This bulkier group may confer altered subtype selectivity, binding kinetics, or cellular permeability profiles, enabling SAR exploration beyond the existing probe molecules [1].

Sigma-1 Receptor Polypharmacology Studies Combining PPARγ and Sigma-1 Modulation

The target compound uniquely merges a 2-chloro-5-nitrobenzamide core (PPARγ antagonist pharmacophore) with a 2-oxopyrrolidin-1-yl moiety (sigma-1 PAM pharmacophore). This structural convergence makes it a candidate for investigating dual PPARγ/sigma-1 modulation, particularly in oncology or neuroinflammation contexts where both targets are implicated. Neither T0070907, GW9662, nor the 4-nitro isomer offer this dual pharmacophoric potential [2].

Anti-Diabetic Drug Discovery Leveraging the α-Glucosidase/α-Amylase Inhibitory Chemotype

Based on the reported α-glucosidase and α-amylase inhibitory activity of the close analog 2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide (CAS 941933-98-8), the target compound (with a methoxy substituent) is a logical next-step candidate for evaluating the SAR of this chemotype against diabetic targets. Its differentiation from acarbose and other standard inhibitors justifies procurement for hit-to-lead optimization programs .

Chemical Biology Tool for Studying Nitroreductase-Mediated Bioactivation

The 5-nitro group in the target compound is susceptible to bioreduction by nitroreductases, a property shared with GW9662 but absent in the 4-nitro isomer. This bioactivation pathway is relevant for prodrug design and for studying nitroreductase expression in tumor microenvironments. The oxopyrrolidine substituent adds steric bulk that may modulate the rate of enzymatic reduction compared to the simpler GW9662 scaffold, offering a differentiated tool for nitroreductase research [1].

Quote Request

Request a Quote for 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.